1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one

CAS No.: 1281988-13-3

Cat. No.: VC3077782

Molecular Formula: C12H14FNO2

Molecular Weight: 223.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1281988-13-3 |

|---|---|

| Molecular Formula | C12H14FNO2 |

| Molecular Weight | 223.24 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethanone |

| Standard InChI | InChI=1S/C12H14FNO2/c13-10-3-1-9(2-4-10)12(16)8-14-6-5-11(15)7-14/h1-4,11,15H,5-8H2 |

| Standard InChI Key | SLVOKXCUMVJWBJ-UHFFFAOYSA-N |

| SMILES | C1CN(CC1O)CC(=O)C2=CC=C(C=C2)F |

| Canonical SMILES | C1CN(CC1O)CC(=O)C2=CC=C(C=C2)F |

Introduction

Chemical Structure and Properties

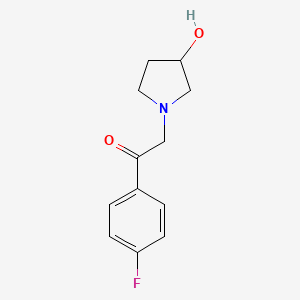

The chemical compound 1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one features a complex organic structure containing multiple functional groups. Its molecular formula is C₁₂H₁₄FNO₂ with a molecular weight of 223.24 g/mol. The compound contains a 4-fluorophenyl group connected to a carbonyl (ketone) moiety, which is further linked to a 3-hydroxypyrrolidin-1-yl group via a methylene bridge.

Structural Components

The structure of 1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one can be broken down into three key components:

-

A 4-fluorophenyl group, contributing to the compound's potential for halogen bonding

-

A central ketone (carbonyl) group, providing a reactive site for various chemical transformations

-

A 3-hydroxypyrrolidin-1-yl group, featuring a secondary alcohol and a tertiary amine within a five-membered ring structure

The presence of these functional groups contributes to the compound's chemical reactivity and potential biological interactions, particularly through hydrogen bonding capabilities via the hydroxyl group and possible π-π interactions through the aromatic ring.

Chemical Identifiers

For precise identification and database referencing, 1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one is associated with several standardized chemical identifiers as detailed in Table 1.

Table 1: Chemical Identifiers of 1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one

| Identifier Type | Value |

|---|---|

| CAS Number | 1281988-13-3 |

| IUPAC Name | 1-(4-fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethanone |

| Standard InChI | InChI=1S/C12H14FNO2/c13-10-3-1-9(2-4-10)12(16)8-14-6-5-11(15)7-14/h1-4,11,15H,5-8H2 |

| Standard InChIKey | SLVOKXCUMVJWBJ-UHFFFAOYSA-N |

| SMILES | C1CN(CC1O)CC(=O)C2=CC=C(C=C2)F |

| Canonical SMILES | C1CN(CC1O)CC(=O)C2=CC=C(C=C2)F |

These identifiers enable unambiguous identification of the compound across various chemical databases and research literature.

Structure-Activity Relationships

Understanding the relationship between the structure of 1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one and its potential biological activity provides insights into its possible pharmaceutical applications.

Key Structural Features Affecting Bioactivity

The compound contains several structural elements that may contribute to biological activity:

-

The 4-fluorophenyl group: The presence of fluorine can enhance lipophilicity and metabolic stability while potentially serving as a hydrogen bond acceptor

-

The hydroxyl group on the pyrrolidine ring: Provides hydrogen bond donor capability, enhancing interactions with biological targets

-

The ketone linker: Offers rigidity to the molecule while maintaining some conformational flexibility between the aromatic and pyrrolidine portions

Analytical Methods for Characterization

For proper identification and quality control, several analytical techniques can be employed to characterize 1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, methylene groups, and the hydroxyl proton

-

¹⁹F NMR would provide specific signals for the fluorine atom

-

¹³C NMR would confirm the presence of the carbonyl carbon and other carbon environments

-

-

Infrared (IR) Spectroscopy:

-

Would show characteristic absorption bands for C=O stretching (approximately 1680-1700 cm⁻¹)

-

O-H stretching from the hydroxyl group (3200-3400 cm⁻¹)

-

C-F stretching from the fluorophenyl group (1000-1400 cm⁻¹)

-

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for purity assessment and identification, particularly when coupled with appropriate detection methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume